Hydrofurimazine
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Overview
Description
Hydrofurimazine is a furimazine analogue that has been developed to enhance the aqueous solubility of bioluminescent substrates. This compound is primarily used in bioluminescent imaging, particularly in combination with the NanoBiT system for detecting viral infections in vivo . This compound allows for higher doses to be delivered, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrofurimazine involves the modification of the furimazine molecule to improve its solubility. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods
Industrial production of this compound is carried out by specialized chemical companies. The process involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is typically supplied in solution form to facilitate its use in various applications .
Chemical Reactions Analysis
Types of Reactions
Hydrofurimazine undergoes several types of chemical reactions, including:
Oxidation: This reaction is crucial for its bioluminescent properties.
Reduction: Less common but can occur under specific conditions.
Substitution: Functional groups can be substituted to modify its properties.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or other oxidizing agents.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Various reagents can be used depending on the desired modification.
Major Products
The major products formed from these reactions are typically modified versions of this compound that retain or enhance its bioluminescent properties .
Scientific Research Applications
Hydrofurimazine is widely used in scientific research due to its enhanced solubility and bioluminescent properties. Some of its applications include:
Chemistry: Used as a substrate in bioluminescent assays to study chemical reactions.
Biology: Employed in imaging studies to visualize biological processes in vivo.
Medicine: Utilized in the detection and monitoring of viral infections and tumor growth.
Industry: Applied in the development of diagnostic tools and research reagents
Mechanism of Action
Hydrofurimazine exerts its effects through its role as a bioluminescent substrate. When introduced into a biological system, it interacts with the NanoLuc luciferase enzyme, resulting in the emission of light. This bioluminescent reaction allows for the visualization of various biological processes. The molecular targets and pathways involved include the NanoLuc luciferase and the specific biological molecules being studied .
Comparison with Similar Compounds
Hydrofurimazine is unique due to its enhanced aqueous solubility, which allows for higher doses and more sensitive imaging. Similar compounds include:
Furimazine: The parent compound with lower solubility.
Fluorofurimazine: Another derivative with even higher brightness in vivo.
AkaLumine: Used in combination with AkaLuc luciferase for bioluminescent imaging
This compound stands out due to its balance of solubility and bioluminescent efficiency, making it a preferred choice for many applications.
Biological Activity
Hydrofurimazine (HFz) is a novel bioluminescent substrate derived from furimazine, designed to enhance in vivo imaging capabilities, particularly in the context of viral infections and cancer research. This compound has been investigated for its biological activity, primarily through its application in bioluminescence imaging (BLI) systems, which allow for real-time visualization of biological processes in living organisms.
Overview of this compound
This compound is characterized by its improved aqueous solubility compared to its predecessor, furimazine. This enhancement facilitates the administration of higher doses for more effective imaging applications. HFz is particularly valuable in conjunction with the NanoBiT system, which utilizes a split luciferase approach to monitor biological events such as viral infections and tumor dynamics.
The mechanism of action of this compound involves its interaction with engineered luciferases, specifically the NanoLuc luciferase system. When administered, HFz binds to the luciferase enzyme, resulting in a bioluminescent signal that can be detected and quantified. This process allows researchers to visualize and track cellular processes non-invasively.
In Vivo Imaging Studies
- Viral Infection Monitoring : A study demonstrated that this compound could effectively visualize viral infections in mice using the NanoBiT system. Mice injected with an oncolytic adenovirus expressing HiBiT showed significant bioluminescent signals post-administration of HFz, indicating successful viral transduction and persistence over time .
- Tumor Dynamics : In another study focused on prostate cancer models, this compound was used to monitor tumor growth and response to treatment. The results indicated that HFz provided a stable and strong signal for tracking tumor dynamics over several weeks, thereby facilitating longitudinal studies on therapeutic efficacy .
- Comparison with Other Substrates : this compound was found to outperform traditional substrates like furimazine in terms of sensitivity and detection limits. For instance, when compared at equivalent doses, HFz consistently produced stronger bioluminescent signals, allowing for better visualization of low-abundance targets .
Case Study 1: Tracking Oncolytic Virus Therapy
In a controlled experiment involving mice with implanted prostate tumors, this compound was administered intraperitoneally following injection with an oncolytic adenovirus. The study reported:
- Photon Emission : Significant photon emission was detected as early as 24 hours post-infection, indicating successful viral infection.
- Longitudinal Monitoring : Over a period of 43 days, the presence of the virus was tracked through sustained bioluminescence signals from the tumors .
Case Study 2: Imaging Macrophage Activity
Another investigation utilized this compound to visualize macrophage infiltration in metastatic melanoma models. The findings revealed:
- Macrophage Homing : HFz enabled researchers to track macrophage movement towards small metastatic tumors in real-time.
- Quantitative Analysis : The study quantified light emission from macrophages over time, demonstrating the potential for HFz in immune response studies .
Data Table: Comparative Analysis of Substrates
Substrate | Solubility | Signal Intensity | Stability Duration | Application Area |
---|---|---|---|---|
This compound | High | High | Long-lasting | Viral infection, cancer imaging |
Furimazine | Moderate | Moderate | Short-lasting | General BLI applications |
Cephalofurimazine | Very High | Very High | Extended | CNS imaging |
Properties
Molecular Formula |
C24H19N3O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
8-benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C24H19N3O3/c28-18-9-4-8-17(13-18)22-15-27-23(20(25-22)12-16-6-2-1-3-7-16)26-21(24(27)29)14-19-10-5-11-30-19/h1-11,13,15,28-29H,12,14H2 |
InChI Key |
JHMNSROVQHYTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=CC(=CC=C5)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.